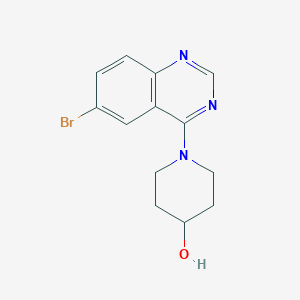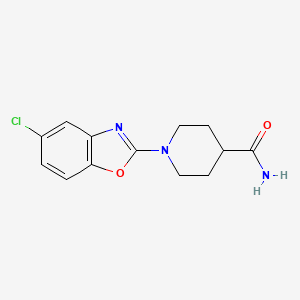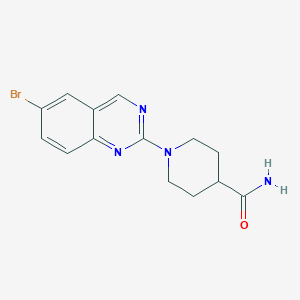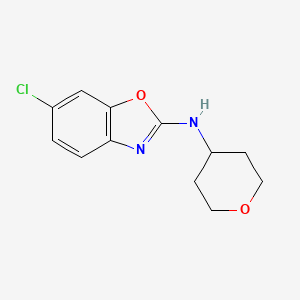![molecular formula C20H24N4O B6460476 4,6-dimethyl-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile CAS No. 2548993-89-9](/img/structure/B6460476.png)
4,6-dimethyl-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dimethyl-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile is a synthetic compound that has garnered interest for its unique chemical properties and potential applications across various scientific disciplines. It is characterized by its intricate structure, featuring multiple functional groups that confer distinct reactivity and interaction capabilities.
准备方法
Synthetic routes to 4,6-dimethyl-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile typically involve multi-step organic synthesis, beginning with the preparation of key intermediates. Commonly, the synthesis involves:
Starting Materials: : The synthesis begins with the preparation of key intermediates such as 2-methylpyridin-4-ol and 4-piperidinyl pyridine derivatives.
Reactions: : The key reactions include nucleophilic substitution, where the hydroxyl group of 2-methylpyridin-4-ol is replaced with a piperidinyl group. This is followed by subsequent modifications to introduce the carbonitrile group.
Reaction Conditions: : Typical conditions include the use of polar aprotic solvents such as DMSO or DMF, and catalysts like potassium carbonate to facilitate the nucleophilic substitution reactions. Elevated temperatures and controlled atmospheres are often employed to drive the reactions to completion.
Industrial production methods involve scale-up of these reactions, ensuring proper control of reaction parameters to maximize yield and purity.
化学反应分析
4,6-dimethyl-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile undergoes various types of chemical reactions including:
Oxidation: : The compound can be oxidized under certain conditions, typically using oxidizing agents like m-chloroperbenzoic acid (MCPBA).
Reduction: : Reduction reactions may involve agents such as lithium aluminum hydride (LAH) to reduce specific functional groups.
Substitution: : Given the presence of multiple reactive sites, nucleophilic and electrophilic substitution reactions are prevalent, often utilizing reagents like sodium hydride (NaH) or alkyl halides.
Hydrolysis: : Under acidic or basic conditions, the compound's ester or nitrile groups can be hydrolyzed to yield carboxylic acids or amides.
The major products formed from these reactions depend on the specific reagents and conditions used but typically include various derivatives of the original compound.
科学研究应用
4,6-dimethyl-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile has been explored in several scientific research applications:
Chemistry: : The compound serves as a versatile building block in organic synthesis, enabling the development of new molecules with potential pharmacological activities.
Biology: : In biological research, it is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: : Preliminary studies suggest potential therapeutic applications, particularly in the development of new drugs targeting specific biochemical pathways.
Industry: : Industrial applications include its use as an intermediate in the synthesis of more complex chemicals and materials.
作用机制
The mechanism of action of 4,6-dimethyl-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. This includes binding to enzymes or receptors, altering their function through competitive or non-competitive inhibition. The pathways involved may include signal transduction cascades, protein synthesis modulation, or interference with metabolic processes.
相似化合物的比较
Compared to similar compounds, 4,6-dimethyl-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile exhibits unique reactivity due to the combination of functional groups present:
Similar Compounds: : Examples include other piperidine and pyridine derivatives, such as 4-methylpyridine or piperidine-4-carboxylic acid derivatives.
Uniqueness: : The presence of the 4,6-dimethyl substitution on the pyridine ring, combined with the piperidin-1-yl group, imparts distinct chemical properties that enhance its versatility in synthetic applications and potential biological activity.
Through these facets, this compound stands out in the landscape of complex organic molecules, offering valuable insights and applications across multiple fields of research.
属性
IUPAC Name |
4,6-dimethyl-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-14-10-16(3)23-20(19(14)12-21)24-8-5-17(6-9-24)13-25-18-4-7-22-15(2)11-18/h4,7,10-11,17H,5-6,8-9,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVCXZIXYTYQHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2CCC(CC2)COC3=CC(=NC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)-6-methylpyridine-3-carbonitrile](/img/structure/B6460394.png)


![N-ethyl-6-methyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6460409.png)

![4-{[4-(6-methylpyridazin-3-yl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B6460419.png)
![4-[1-(6-bromoquinazolin-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B6460421.png)

![6-methyl-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B6460428.png)
![4-methoxy-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B6460440.png)
![N-[1-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6460451.png)

![4-[2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B6460463.png)
![4-[4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B6460465.png)
